
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Overview
Description
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol . It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Preparation Methods
The synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-iodo-3-pyridinamine.
Reaction with tert-Butyl Chloroformate: The amine group of 6-chloro-4-iodo-3-pyridinamine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen) and at a controlled temperature to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of palladium catalysts, leading to the formation of various substituted pyridines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include palladium catalysts for substitution reactions and acids like trifluoroacetic acid for deprotection.
Scientific Research Applications
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate include:
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate: This compound has a similar structure but with the iodo group at a different position on the pyridine ring.
tert-Butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate: This compound features a methyl group in addition to the tert-butyl carbamate.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and medicinal chemistry.
Biological Activity
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including halogen substitutions and a carbamate functional group, offers various applications in pharmacology and biochemistry.
- Molecular Formula : C₁₀H₁₂ClI N₂O₂
- Molecular Weight : 354.57 g/mol
- CAS Number : 400777-00-6
The presence of chlorine and iodine enhances the compound's electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The tert-butyl carbamate group is also reactive under acidic or basic conditions, which can lead to hydrolysis and the formation of amines and carboxylic acids.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.
- Receptor Modulation : It acts as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
- Pathway Influence : The compound can affect multiple biochemical pathways, including those related to inflammation, pain perception, and cancer progression .
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of cytokine production.
- Anticancer Properties : Studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
- Neurological Applications : Its ability to interact with neurokinin receptors indicates potential use in treating neurological disorders such as anxiety and depression .
Case Studies
-
Inflammation and Pain Management :
A study demonstrated that administering this compound significantly reduced pain responses in animal models of inflammatory pain. The compound's mechanism was linked to its interaction with the TrkA receptor, which plays a crucial role in pain signaling pathways . -
Cancer Treatment :
In vitro experiments showed that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The inhibition was attributed to its capacity to interfere with growth factor signaling pathways critical for tumor survival .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Similarity | Key Features |
---|---|---|
tert-Butyl (6-chloropyridin-2-yl)carbamate | 0.85 | Lacks iodine substitution; simpler structure. |
2-Boc-Amino-3-iodo-4-chloropyridine | 0.85 | Contains amino group; different halogen position. |
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | 0.80 | Two chlorine substituents; no iodine present. |
tert-Butyl (6-chloro-pyridin-3-yloxy)carbamate | 0.68 | Different substitution pattern; similar reactivity. |
This table illustrates how variations in molecular structure can influence biological activity and target specificity.
Q & A
Q. Basic: What synthetic methodologies are most effective for preparing tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate?
Answer:
The compound is typically synthesized via halogenation and carbamate protection. A common route involves:
- Iodination : Reacting tert-butyl (6-chloropyridin-3-yl)carbamate with tert-butyllithium in THF at -78°C, followed by iodine quenching to install the iodine substituent at the 4-position .
- Methylation : In some pathways, NaH and methyl iodide (MeI) are used to introduce a methyl group on the carbamate nitrogen, followed by TFA-mediated deprotection to yield intermediates for further functionalization .
Key Considerations :
- Low-temperature conditions (-78°C) prevent undesired side reactions during iodination .
- Anhydrous solvents (THF, DCM) and inert atmospheres (N₂) are critical for reagent stability .
Q. Advanced: How can researchers mitigate competing dehalogenation during cross-coupling reactions with this iodopyridine derivative?
Answer:
Dehalogenation is a common challenge in Pd-catalyzed cross-coupling. Strategies include:
- Catalyst Selection : Use Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst to enhance oxidative addition efficiency while minimizing iodine loss .
- Additives : DIEA (diisopropylethylamine) stabilizes reactive intermediates and reduces side reactions .
- Solvent Optimization : Polar aprotic solvents like DMAc improve reaction homogeneity and reduce byproduct formation .
Example : In a Sonogashira coupling, this compound reacted with 3,3-diethoxyprop-1-yne using Pd(PPh₃)₂Cl₂/CuI/DIEA in THF, achieving >80% yield .
Q. Basic: What analytical techniques confirm the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., m/z 369.01 for C₁₀H₁₂ClIN₂O₂) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) quantifies purity (>95%) .
Q. Advanced: How does the tert-butyl carbamate group influence reactivity in nucleophilic substitution reactions?
Answer:
The tert-butyl group:
- Steric Protection : Shields the carbamate oxygen, reducing undesired nucleophilic attack at the carbonyl .
- Acid Sensitivity : Labile under strong acidic conditions (e.g., TFA), enabling selective deprotection without disrupting the pyridine ring .
Case Study : Deprotection of tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate with TFA in DCM yielded 6-chloro-4-iodo-N-methylpyridin-3-amine in 97.3% yield, demonstrating efficient cleavage .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Hazard Note : While not classified as acutely toxic (GHS), combustion may release toxic HI or Cl₂ gases .
Q. Advanced: What computational tools aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for cross-coupling reactions, guiding catalyst selection .
- Molecular Docking : AutoDock Vina predicts binding affinities with biological targets (e.g., kinase enzymes) for medicinal chemistry applications .
- CHEMKIN Simulations : Assess thermal stability and decomposition pathways under reaction conditions .
Q. Basic: How is this compound utilized in medicinal chemistry?
Answer:
- Intermediate for Kinase Inhibitors : The iodine atom serves as a handle for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
- Prodrug Development : The carbamate group enhances solubility for in vivo studies, with enzymatic cleavage releasing active amines .
Example : This compound was a key intermediate in synthesizing Fosnetupitant, an antiemetic drug .
Q. Advanced: What strategies resolve contradictions in reported reaction yields for iodopyridine derivatives?
Answer:
- Parameter Screening : Design of Experiments (DoE) optimizes temperature, solvent, and catalyst loading .
- In Situ Monitoring : ReactIR tracks intermediate formation, identifying bottlenecks (e.g., iodine sublimation at elevated temperatures) .
- Post-Hoc Analysis : Compare quenching methods (e.g., aqueous vs. organic workup) to isolate side products via LC-MS .
Properties
IUPAC Name |
tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOUHLCYYKTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697039 | |
Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400777-00-6 | |
Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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